molecular formula C27H29ClN2O4 B12154233 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154233
M. Wt: 481.0 g/mol
InChI Key: DRUJEWWUUOPBNQ-UHFFFAOYSA-N
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Description

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a furan ring, a hexyloxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxaldehyde.

    Introduction of the Chloro Group: Chlorination of the furan ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a benzoxazine precursor under acidic or basic conditions.

    Attachment of the Hexyloxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkyl halides or aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • Furan-2-carboxylic acid (1-(4-chloro-phenyl)-ethylidene)-hydrazide
  • N-(2-furan-2-yl-1-((tetrahydro-furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide

Uniqueness

9-Chloro-2-(furan-2-yl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H29ClN2O4/c1-3-4-5-6-13-33-25-11-9-18(15-26(25)31-2)27-30-22(17-21(29-30)24-8-7-14-32-24)20-16-19(28)10-12-23(20)34-27/h7-12,14-16,22,27H,3-6,13,17H2,1-2H3

InChI Key

DRUJEWWUUOPBNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl)OC

Origin of Product

United States

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